4-azido-6-methyl-2H-pyran-2-one
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Overview
Description
4-Azido-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a six-membered oxygen-containing ring. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties. The azido group attached to the pyran ring enhances its reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6-methyl-2H-pyran-2-one typically involves the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one. One common method includes the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of 4-hydroxy-6-methyl-2H-pyran-2-one.
Copper Catalysts: Employed in cycloaddition reactions to form triazoles.
Palladium Catalysts: Utilized in reduction reactions to convert the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Produced by the reduction of the azido group.
Scientific Research Applications
4-Azido-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-azido-6-methyl-2H-pyran-2-one involves its reactivity due to the presence of the azido group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles, which can bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: The precursor to 4-azido-6-methyl-2H-pyran-2-one, known for its biological activity.
4-Methoxy-6-methyl-2H-pyran-2-one: Another derivative with different substituents, used in various chemical studies.
4,6-Dihydroxy-2-methylpyrimidine: A structurally similar compound with different functional groups, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
132559-92-3 |
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Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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